molecular formula C10H10O2 B1266654 2-(Allyloxy)benzaldehyde CAS No. 28752-82-1

2-(Allyloxy)benzaldehyde

Cat. No. B1266654
CAS RN: 28752-82-1
M. Wt: 162.18 g/mol
InChI Key: BXCJDECTRRMSCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Allyloxy)benzaldehyde and related compounds involves strategic chemical reactions that introduce the allyloxy group into the benzaldehyde framework. A notable method involves the allyl(propargyl)boration of ortho-alkynyl benzaldehydes, leading to ω-alkynyl homoallylic(homopropargylic) alcohols, which can be further transformed through hydroalkoxylation and other reactions to achieve complex molecular scaffolds (Rodríguez et al., 2016). This method showcases the versatility of 2-(Allyloxy)benzaldehyde derivatives in synthesizing highly functionalized compounds.

Molecular Structure Analysis

The molecular structure of 2-(Allyloxy)benzaldehyde and its derivatives has been a subject of study to understand its chemical reactivity and properties. For instance, the crystal structure analysis of related compounds reveals the significance of intra- and intermolecular interactions, such as C–H···O hydrogen bonds, which influence the compound's stability and reactivity (Ribeiro-Claro et al., 2002). Such structural insights are crucial for designing synthetic strategies and understanding the compound's behavior in various chemical environments.

Chemical Reactions and Properties

2-(Allyloxy)benzaldehyde participates in a range of chemical reactions, reflecting its chemical properties. For example, it undergoes intramolecular 1,3-dipolar cycloadditions leading to complex heterocyclic compounds, demonstrating its utility in constructing cyclic structures with potential applications in material science and pharmaceuticals (Mathur & Suschitzky, 1975). Additionally, its reactivity towards photoreactions and catalyzed additions underscores its versatility as a synthetic intermediate (Adam* & Stegmann, 2004).

Physical Properties Analysis

The physical properties of 2-(Allyloxy)benzaldehyde, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining its suitability in various chemical processes and applications. For instance, the presence of the allyloxy group affects its polarity and solubility in organic solvents, which is critical for its reactivity and application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-(Allyloxy)benzaldehyde, including its reactivity towards nucleophiles, electrophiles, and radicals, are central to its applications in synthesis. Its ability to participate in allylic substitutions, additions, and other transformations highlights its role as a versatile building block in organic chemistry (Franco, Olivero, & Duñach, 1997). Understanding these properties allows chemists to exploit the compound in creating a wide range of valuable chemical entities.

Scientific Research Applications

The Specific Scientific Field

The specific scientific field where 2-(Allyloxy)benzaldehyde is used is Chemistry , specifically in Polymerization and Oxidation reactions .

Comprehensive and Detailed Summary of the Application

2-(Allyloxy)benzaldehyde is used as a polymerization tool . It’s also used in aerobic oxidation of aldehydes . In this process, it’s used as a homogeneous catalyst for the aerobic oxidation of aldehydes in water .

Detailed Description of the Methods of Application or Experimental Procedures

In the aerobic oxidation of aldehydes, more than 50 examples of different aliphatic and aromatic aldehydes, including natural products, were tested . The reaction conditions are very mild and greener, requiring only a very low silver(I) catalyst loading, using atmospheric oxygen as the oxidant and water as the solvent .

Thorough Summary of the Results or Outcomes Obtained

The oxidation process successfully underwent aerobic oxidation to give the corresponding carboxylic acids in extremely high yields . The method allows gram-scale oxidation with only 2 mg of the catalyst .

Safety And Hazards

2-(Allyloxy)benzaldehyde is classified as a skin irritant and serious eye irritant . It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided. In case of contact, wash with plenty of soap and water. If skin or eye irritation persists, seek medical attention .

properties

IUPAC Name

2-prop-2-enoxybenzaldehyde
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InChI

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCJDECTRRMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID60182937
Record name o-(Allyloxy)benzaldehyde
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Molecular Weight

162.18 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name o-(Allyloxy)benzaldehyde
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Product Name

2-(Allyloxy)benzaldehyde

CAS RN

28752-82-1
Record name 2-(Allyloxy)benzaldehyde
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Record name 2-(Allyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Synthesis of formazan monomer used copolymers E34, E35, E36, E37 of table 1, infra. ##STR6## Potassium carbonate (24.0 g, 173.9 mmol) was added to an ethanolic solution containing salicylaldehyde (19.0 g, 155.7 mmol) an allyl bromide (22.0 g, 181.8 mmol). The resulting suspension was heated to reflux overnight. The precipitated inorganic salt was filtered off. The filtrate was evaporated under reduced pressure to give the desired product, 2-allyloxy-benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (24.0 g, 173.9 mmol), was added to an ethanolic solution containing salicylaldehyde (19.0 g, 155.7 mmol), and allyl bromide (22.0 g, 181.8 mmol). The resulting suspension was heated to reflux overnight. The precipitated inorganic salt was filtered off. The filtrate was evaporated under reduced pressure to give the desired product, 2-allyloxy-benzaldehyde 23.0 g, yield 91%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

c:- (A) 3-Allyloxybenzyl chloride was obtained as follows: A mixture of 3-hydroxybenzaldehyde (6 g), allyl bromide (6.25 g), and potassium carbonate (8.82 g) in DENT (30 ml) was stirred for 18 hours, poured into water (100 ml) and extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with water (2×150 ml) and brine (2×150 ml), dried (magnesium sulphate) filtered and evaporated to give 2-allyloxybenzaldehyde (7.2 g).
Name
3-Allyloxybenzyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
J Sheng, J Liu, L Chen, L Zhang, L Zheng… - Organic Chemistry …, 2019 - pubs.rsc.org
A novel silver-catalyzed cascade radical cyclization of 2-(allyloxy)arylaldehydes with cyclopropanols was developed to synthesize carbonyl-containing alkyl-substituted chroman-4-one …
Number of citations: 37 pubs.rsc.org
XK He, BG Cai, QQ Yang, L Wang… - Chemistry–An Asian …, 2019 - Wiley Online Library
A visible‐light‐induced cascade radical cyclization of aroyl chlorides with 2‐(allyloxy)‐benzaldehyde derivatives has been developed. The method takes advantages of unactivated C=…
Number of citations: 71 onlinelibrary.wiley.com
XH Huang, FL Liu, TF Fu, X Hu, YY Wang… - Organic & …, 2023 - pubs.rsc.org
A novel photocatalytic protocol for effective and efficient synthesis of cyclic 1,5-diketones containing chroman-4-one skeletons in moderate to good yields via radical cascade …
Number of citations: 1 pubs.rsc.org
WC Yang, P Dai, K Luo, YG Ji… - Advanced Synthesis & …, 2017 - Wiley Online Library
Silver nitrate‐catalyzed cascade decarboxylation and oxidative cyclization of α‐oxocarboxylic acids, alkenes, and aldehydes is demonstrated for the first time. With ammonium …
Number of citations: 77 onlinelibrary.wiley.com
J Zhao, P Li, X Li, C Xia, F Li - Chemical Communications, 2016 - pubs.rsc.org
A novel and direct approach to synthesize a series of phosphonate, azide and hydroxy functionalized chroman-4-ones has been developed. The cascade transformation appears to …
Number of citations: 79 pubs.rsc.org
W Van Snick, A Parchina, W Dehaen - Tetrahedron, 2011 - Elsevier
An efficient one-pot method for the synthesis of tetrahydrothieno[3,2-f]quinolines is described, using the imino Diels–Alder reaction between ethyl-5-aminobenzothiophene-2-carboxylate…
Number of citations: 4 www.sciencedirect.com
W Guo, L Gui, X Chen, Z Dai, L Wang, X Wang - Tetrahedron Letters, 2022 - Elsevier
A copper catalyzed difluoroacetylation of 2-(allyloxy)arylaldehydes was disclosed. In the present transformation, various 2-(allyloxy)arylaldehydes and difluoro reagents were performed …
Number of citations: 1 www.sciencedirect.com
DM Chen, YY Sun, QQ Han, ZL Wang - Tetrahedron Letters, 2020 - Elsevier
An efficient and practical method for the synthesis of substituted chroman-4-ones was developed. The corresponding products can be obtained with moderate to high yields at room …
Number of citations: 11 www.sciencedirect.com
YM Xiao, Y Liu, WP Mai, P Mao, JW Yuan… - …, 2019 - Wiley Online Library
A novel and facile method for the synthesis of 3‐(2‐oxo‐2‐arylethyl)chroman‐4‐ones under metal‐free conditions is described. In the presence of nBu 4 NBr and K 2 S 2 O 8 , …
LY Xie, S Peng, LH Yang, XW Liu - Molecules, 2022 - mdpi.com
An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed. The reaction is triggered through the generation of carbamoyl …
Number of citations: 3 www.mdpi.com

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